4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
The compound “4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a thiazole derivative. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been an important heterocycle in the world of chemistry due to their aromaticity and the many reactive positions where various reactions may take place .
Scientific Research Applications
Antioxidant Activity
Thiazolo[5,4-b]pyridines have been identified to exhibit high antioxidant properties. The presence of the thiazole and pyridine rings in the compound structure contributes to its ability to act as an electron donor, neutralizing free radicals and preventing oxidative stress in biological systems .
Antimicrobial Properties
This class of compounds, including our subject compound, has shown promising antimicrobial activities. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .
Herbicidal Use
The herbicidal activity of thiazolo[5,4-b]pyridines makes them candidates for weed control in agriculture. Their ability to disrupt plant growth at the cellular level can be harnessed to develop environmentally friendly herbicides .
Anti-inflammatory Effects
Compounds with the thiazolo[5,4-b]pyridine structure have been reported to possess anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .
Antifungal Applications
The antifungal activity of these compounds is another area of interest. They can be used to treat fungal infections in humans and also have applications in protecting crops from fungal pathogens .
Antitumor Potential
Recent studies have highlighted the antitumor activities of thiazolo[5,4-b]pyridines. They are being explored for their ability to inhibit cancer cell growth and could be key in creating new anticancer therapies .
properties
IUPAC Name |
4-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-3-15-9-11-16(12-10-15)28(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)27-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPWSREZNQCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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